molecular formula C9H18N2O4 B8107387 (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid

(2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid

Cat. No.: B8107387
M. Wt: 218.25 g/mol
InChI Key: VOJQLKKIYQLSFD-WDSKDSINSA-N
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Description

(2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a carboxyl group, and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and other chemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. One common method involves the reaction of the amino acid with tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid can then be purified by recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids often involves large-scale batch reactions. The process may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the Boc protection.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Acidic conditions, particularly using TFA, are employed to remove the Boc protecting group.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of the free amino acid after Boc removal.

Scientific Research Applications

(2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid involves its interaction with various molecular targets. The Boc group provides stability and prevents unwanted side reactions during peptide synthesis. Upon removal of the Boc group, the free amino acid can participate in peptide bond formation, contributing to the synthesis of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
  • (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoic acid
  • (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid

Uniqueness

(2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination provides both stability and reactivity, making it a valuable compound in peptide synthesis and other chemical applications .

Properties

IUPAC Name

(2S,3S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-5(10)6(7(12)13)11-8(14)15-9(2,3)4/h5-6H,10H2,1-4H3,(H,11,14)(H,12,13)/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJQLKKIYQLSFD-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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